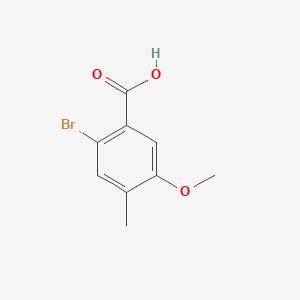

2-Bromo-5-methoxy-4-methylbenzoic acid

描述

Contextualization within Substituted Benzoic Acid Architectures

The chemical personality of 2-Bromo-5-methoxy-4-methylbenzoic acid is defined by its position within the family of substituted benzoic acids. wikipedia.org The parent molecule, benzoic acid, consists of a benzene (B151609) ring attached to a carboxylic acid group. wikipedia.org The addition of substituents to the ring dramatically alters the molecule's properties, such as acidity and reactivity in further chemical transformations.

The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position (the 3- and 5-positions relative to the carboxyl group). wikipedia.orgquora.com The substituents on this compound—bromo, methoxy (B1213986), and methyl—each exert their own electronic and steric effects, creating a nuanced reactivity profile.

Acidity: The acidity of a benzoic acid is enhanced by electron-withdrawing groups and diminished by electron-donating groups. libretexts.org In this molecule, the bromine atom is in the ortho-position relative to the carboxylic acid. Generally, ortho-substituted benzoic acids are more acidic than their meta and para counterparts, a phenomenon known as the "ortho-effect." khanacademy.orgyoutube.com This effect arises from steric interactions that force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the ring and the carboxylate group's conjugate base, thereby stabilizing it. khanacademy.orgyoutube.com

Reactivity: The methoxy group is a powerful electron-donating group via resonance and an ortho, para-director, activating the ring for electrophilic substitution. vaia.comwikipedia.org The methyl group is a weak electron-donating group, while the bromo group is deactivating yet also an ortho, para-director. The interplay of these groups makes certain positions on the ring more or less reactive to further substitution.

Table 2: Directing Effects of Substituents on the Benzoic Acid Ring

| Substituent | Position (relative to -COOH) | Electronic Effect | Directing Influence (for Electrophilic Aromatic Substitution) |

|---|---|---|---|

| -COOH | 1 | Electron-Withdrawing | Meta |

| -Br | 2 | Electron-Withdrawing (Inductive), Weakly Deactivating | Ortho, Para |

| -OCH₃ | 5 | Electron-Donating (Resonance), Activating | Ortho, Para |

| -CH₃ | 4 | Electron-Donating (Inductive), Weakly Activating | Ortho, Para |

Significance of Brominated, Methoxylated, and Methylated Aromatic Systems in Chemical Research

The functional groups present in this compound are mainstays in organic synthesis due to their versatile reactivity and prevalence in functional molecules.

Brominated Aromatic Systems: Aryl bromides are exceptionally useful synthetic intermediates. nih.gov Their primary utility lies in their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental methods for forming carbon-carbon bonds. The bromine atom serves as a handle that can be readily converted into other functional groups, including organolithium and Grignard reagents. nih.gov This versatility makes brominated aromatics key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govwku.edu

Methoxylated Aromatic Systems: The methoxy group (-OCH₃) is frequently found in natural products, including flavonoids and lignins. wikipedia.orgnih.gov In synthetic chemistry, it acts as a powerful activating group for electrophilic aromatic substitution, increasing the electron density of the ring through resonance. vaia.comaskfilo.com This makes the synthesis of polysubstituted aromatic compounds more efficient. Furthermore, the methoxy group can be crucial for biological activity, as its size and ability to participate in hydrogen bonding can influence how a molecule binds to a receptor or enzyme. nih.gov It can later be cleaved to reveal a hydroxyl group, a common step in the synthesis of natural products and their analogs.

Methylated Aromatic Systems: The methyl group also influences a molecule's electronic properties and provides steric bulk. The carbon atom of the methyl group that is directly attached to the aromatic ring is known as a benzylic position. libretexts.org This position is particularly reactive; for instance, it can undergo radical bromination using reagents like N-bromosuccinimide (NBS), introducing another point of functionality to the molecule. libretexts.org

Overview of Synthetic Utility and Research Focus for the Chemical Compound

While specific, extensively documented applications of this compound in complex syntheses are not widespread in readily available literature, its structure designates it as a valuable organic building block. cymitquimica.com Its synthetic potential can be inferred from the reactivity of its functional groups and the applications of closely related analogs.

The presence of the bromine atom makes it an ideal substrate for cross-coupling reactions to build more complex carbon skeletons. The carboxylic acid can be converted into other functional groups like esters, amides, or alcohols. The methoxy and methyl groups modulate the reactivity and provide structural features that may be desired in a final target molecule.

Research on analogous compounds highlights this potential. For example, the related compound 2-bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithin derivatives. sigmaaldrich.com One such derivative, Urolithin A, is an intestinal metabolite that has been investigated for its ability to improve mitochondrial function. google.com Similarly, 2-bromo-4,5-dimethoxybenzoic acid is used as a starting material for the synthesis of other urolithins and norathyriol. chemicalbook.com Given these precedents, this compound is a promising precursor for creating libraries of novel compounds for evaluation in medicinal chemistry and materials science. Its synthesis has been described via the bromination of methyl 2-methoxy-4-methylbenzoate followed by hydrolysis, or through the bromination of m-methoxybenzoic acid. chemicalbook.comgoogle.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-5-methoxybenzoic acid |

| 2-bromo-4,5-dimethoxybenzoic acid |

| Benzoic acid |

| Bromine |

| m-anisic acid |

| m-methoxybenzoic acid |

| Methyl 2-methoxy-4-methylbenzoate |

| N-bromosuccinimide (NBS) |

| Norathyriol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPGCWOVXJFKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303159 | |

| Record name | 2-bromo-5-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61809-40-3 | |

| Record name | 61809-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-5-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methoxy-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Synthetic Methodologies for 2 Bromo 5 Methoxy 4 Methylbenzoic Acid

De Novo Synthesis Approaches

De novo synthesis offers a versatile platform for the construction of 2-bromo-5-methoxy-4-methylbenzoic acid by assembling the core aromatic structure with the desired substituents in a controlled manner. Key strategies include regioselective bromination, directed installation of methoxy (B1213986) and methyl groups, and the introduction of the carboxylic acid functionality.

Regioselective Bromination Strategies of Precursor Molecules

A primary route for the synthesis of this compound involves the regioselective bromination of a suitably substituted benzoic acid precursor. The directing effects of the existing substituents on the aromatic ring are crucial for achieving the desired substitution pattern. For the target molecule, a logical precursor is 3-methoxy-4-methylbenzoic acid. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The methyl group is also an ortho-, para-director. In this case, the position ortho to the methoxy group and meta to the carboxylic acid group is the C2 position, making it a plausible site for electrophilic bromination.

The bromination of aromatic compounds can be achieved using various brominating agents, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid or in an acidic solvent like acetic acid. The choice of reagents and reaction conditions is critical to control the regioselectivity and prevent the formation of unwanted isomers.

While direct bromination of 3-methoxy-4-methylbenzoic acid is a potential pathway, the literature more commonly describes the bromination of related compounds, which can provide insight into the expected reactivity. For instance, the bromination of m-methoxybenzoic acid with bromine in acetic acid has been shown to yield 2-bromo-5-methoxybenzoic acid. biosynth.com This suggests that the position ortho to the methoxy group and meta to the carboxyl group is susceptible to bromination.

A general procedure for the bromination of a methoxy-substituted benzoic acid is as follows:

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

| m-Anisic acid | Bromine, Water | Acetic Acid | Reflux | 2-Bromo-5-methoxybenzoic acid | 79 |

| m-Methoxybenzoic acid | N-Bromosuccinimide, Potassium Bromide, Red Phosphorus | Dichloromethane (B109758), Sulfuric Acid | 25-30 °C, 3h | 2-Bromo-5-methoxybenzoic acid | 93.4 |

Table 1: Examples of Bromination Reactions on Methoxybenzoic Acid Derivatives

It is important to note that the electronic and steric environment of 3-methoxy-4-methylbenzoic acid will influence the outcome of the bromination reaction, and optimization of conditions would be necessary to favor the formation of the desired 2-bromo isomer.

Directed Methoxylation and Methylation Pathways on Aromatic Scaffolds

Building the aromatic scaffold with the desired methoxy and methyl groups prior to bromination and carboxylation is another viable de novo approach. This can involve the strategic introduction of these groups onto a simpler aromatic ring. For example, one could envision starting with a brominated toluene (B28343) derivative and introducing the methoxy group, or vice versa.

The synthesis of 3-methoxy-4-methylbenzoic acid itself, a key precursor, can be accomplished through various routes. One reported method involves a multi-step sequence starting from 5-bromo-2-methylphenol, which is treated with sodium hydroxide (B78521) and then magnesium in diethyl ether, followed by reaction with carbon dioxide. chemicalbook.com

The ester derivative, methyl 3-methoxy-4-methylbenzoate, can be synthesized from 3-hydroxy-4-methylbenzoic acid through methylation with dimethyl sulphate in the presence of a base. google.com This ester can then be hydrolyzed to the corresponding carboxylic acid.

Carboxylation Reactions for Aromatic Acid Formation

The introduction of the carboxylic acid group is a fundamental step in the synthesis of benzoic acid derivatives. A powerful and widely used method is the carboxylation of a Grignard reagent. This involves the reaction of an aryl magnesium halide with carbon dioxide (dry ice), followed by acidic workup. masterorganicchemistry.com

For the synthesis of this compound, this would entail the preparation of a Grignard reagent from 1-bromo-4-methoxy-2-methylbenzene. The reaction of this Grignard reagent with CO₂ would then yield the target carboxylic acid after acidification.

The successful formation of the Grignard reagent is dependent on the absence of acidic protons in the starting material and the use of an anhydrous ether solvent. The subsequent carboxylation is typically efficient and provides a direct route to the benzoic acid.

Synthesis via Functional Group Interconversions on Related Compounds

An alternative synthetic strategy involves modifying existing molecules that already possess the core 2-bromo-5-methoxy-4-methyl aromatic structure but bear a different functional group at the C1 position. This approach can be more efficient if a suitable precursor is readily available.

Oxidation of Corresponding Aldehyde or Alcohol Derivatives

A common and effective method for the preparation of carboxylic acids is the oxidation of the corresponding aldehyde or primary alcohol. If 2-bromo-5-methoxy-4-methylbenzaldehyde or 2-bromo-5-methoxy-4-methylbenzyl alcohol were available, they could be readily oxidized to the target carboxylic acid.

Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like sodium chlorite (B76162) (NaClO₂). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, the oxidation of an aldehyde to a carboxylic acid can be achieved under mild conditions that would not affect other substituents on the aromatic ring.

A general procedure for the oxidation of a substituted benzaldehyde (B42025) to a benzoic acid is as follows:

| Reactant | Reagent | Solvent | Conditions | Product |

| 2-Bromo-4,5-dimethoxytoluene | Potassium Permanganate, Tetrabutylammonium Bromide | Water | 85 °C, 5h | 2-Bromo-4,5-dimethoxybenzoic acid |

| Aldehydes | Mild Oxidizing Agents | - | - | Carboxylic Acids |

Table 2: Examples of Oxidation Reactions for the Synthesis of Benzoic Acids

The synthesis of the precursor aldehyde, 2-bromo-5-methoxy-4-methylbenzaldehyde, would be a necessary preceding step. This could potentially be achieved through the formylation of 1-bromo-4-methoxy-2-methylbenzene.

Hydrolysis of Ester Derivatives (e.g., Methyl 2-bromo-5-methoxy-4-methylbenzoate)

The hydrolysis of an ester to a carboxylic acid is a fundamental and high-yielding reaction in organic synthesis. If methyl 2-bromo-5-methoxy-4-methylbenzoate were available, it could be readily converted to the target acid through either acidic or basic hydrolysis.

Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the carboxylic acid. chemspider.com

Acid-catalyzed hydrolysis involves heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

A general procedure for the hydrolysis of a substituted methyl benzoate (B1203000) is as follows:

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

| Methyl 5-bromo-2-methoxy-4-methylbenzoate | Sodium Hydroxide | Ethanol, Water | Reflux, 30 min | 5-Bromo-2-methoxy-4-methylbenzoic acid | 82 |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | Sodium Hydroxide | Methanol (B129727), Water | Reflux, 4h | 2-(2,3,5-Trimethoxy-4-methyl-benzoyl)-benzoic acid | 95 |

Table 3: Examples of Ester Hydrolysis to Form Benzoic Acids

The synthesis of the precursor ester, methyl 2-bromo-5-methoxy-4-methylbenzoate, would first need to be accomplished, for example, by the esterification of the corresponding carboxylic acid or through a route involving the bromination of methyl 3-methoxy-4-methylbenzoate.

Transformations from Isomeric or Closely Related Halogenated and Methoxylated Benzoic Acids

The synthesis of this compound and its isomers can be effectively achieved by starting with structurally similar benzoic acid derivatives. These methods rely on the strategic manipulation of functional groups on the aromatic ring, primarily through electrophilic aromatic substitution and oxidation reactions.

A common precursor for related compounds is 3-methoxybenzoic acid (m-anisic acid). For instance, the synthesis of 2-bromo-5-methoxybenzoic acid involves the direct bromination of m-anisic acid. In one method, bromine is added to a solution of m-anisic acid in acetic acid, followed by the addition of water and heating to reflux, yielding 2-bromo-5-methoxybenzoic acid with a 79% yield. prepchem.com An alternative approach utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid and a co-catalyst like red phosphorus, achieving yields of over 92%. google.com

Similarly, the synthesis of other related halogenated benzoic acids often starts from a corresponding toluene derivative, which is then oxidized to form the carboxylic acid group. For example, 2-bromo-4,5-dimethoxybenzoic acid is prepared from 3,4-dimethoxy-toluene. google.com The process involves a directed bromination of the toluene derivative, followed by oxidation of the methyl group using potassium permanganate to yield the benzoic acid. google.com Another example is the oxidation of 2-bromo-5-hydroxy-4-methoxy benzaldehyde using sodium chlorite to produce the corresponding carboxylic acid, 2-bromo-5-hydroxy-4-methoxy benzoic acid. google.com

These examples demonstrate that the synthesis is highly adaptable, allowing for the use of various isomeric and related starting materials through well-established reaction pathways.

Table 1: Synthesis from Isomeric and Related Precursors

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| m-Anisic Acid | Bromine, Acetic Acid, Water | 2-Bromo-5-methoxybenzoic acid | 79% | prepchem.com |

| m-Methoxybenzoic Acid | N-Bromosuccinimide, H₂SO₄, Red Phosphorus | 2-Bromo-5-methoxybenzoic acid | >92% | google.com |

| Methyl 2-methoxy-4-methylbenzoate | 1. Bromine, Acetic Acid 2. NaOH, HCl | 5-Bromo-2-methoxy-4-methylbenzoic acid | 82% | chemicalbook.com |

| 3,4-Dimethoxy-toluene | 1. H₂SO₄, H₂O₂, KBr 2. KMnO₄ | 2-Bromo-4,5-dimethoxybenzoic acid | 93% | google.com |

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry increasingly relies on advanced techniques and catalysis to improve efficiency, selectivity, and environmental sustainability.

Application of Catalytic Systems in Bromination and Carbon-Carbon Bond Formation

Catalytic systems are crucial for both introducing the bromo substituent and for constructing the carbon framework of the molecule or its precursors. In the bromination of m-methoxybenzoic acid, a system involving a bromination initiator (like potassium bromide or potassium bromate) and a cocatalyst (red phosphorus) in the presence of sulfuric acid has been shown to be highly effective. google.com This catalytic approach facilitates the reaction with brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin, leading to high yields and purity. google.com

While direct synthesis of this compound primarily involves functional group transformations on an existing benzene (B151609) ring, the principles of catalytic carbon-carbon bond formation are fundamental in creating more complex derivatives or in the synthesis of the precursors themselves. The Suzuki-Miyaura reaction, which typically employs palladium or nickel-based catalysts, is a powerful tool for coupling organic halides with organoboron reagents to form C-C bonds under mild conditions. atlasofscience.org Such cross-coupling reactions could be envisioned for synthesizing precursors to the target molecule. For example, a methoxy-methyl-boronic acid could be coupled with a dibromobenzoic acid derivative in a regioselective manner.

Advanced catalytic systems, such as a chitosan-supported copper(I) iodide catalyst, have been developed for cascade reactions involving 2-halobenzoic acids, demonstrating the potential for novel, efficient syntheses in this class of compounds. beilstein-journals.org Furthermore, photocatalytic methods using copper catalysts enable decarboxylative halogenation, representing a modern approach to installing halide atoms. princeton.edu

Stereochemical Considerations in Synthetic Pathways

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. The molecule lacks any stereocenters, and its planar aromatic ring with attached functional groups does not give rise to stereoisomers such as enantiomers or diastereomers.

Consequently, stereochemical considerations are not a factor in the synthetic pathways leading to this specific compound. The synthesis does not require chiral catalysts or reagents to control stereochemistry, as there are no stereoisomers to selectively produce. While biocatalytic reactions and asymmetric synthesis are critical in producing enantiomerically enriched compounds in other contexts, they are not relevant for the preparation of this compound itself. libretexts.org

Integration of Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. wjpmr.com In the synthesis of halogenated benzoic acids, several green strategies can be implemented.

One of the key principles is the use of safer solvents. While some documented procedures use halogenated solvents like dichloromethane or chloroform (B151607), a greener alternative has been reported that uses water as the solvent for the bromination of m-methoxybenzoic acid. google.com Water is a non-toxic, non-flammable, and inexpensive solvent, making its use highly advantageous from a green chemistry perspective. Another advanced approach involves using water as the oxidant in certain catalytic transformations, which liberates hydrogen gas as the only byproduct, avoiding the need for traditional, often hazardous, oxidizing agents. acs.org

The use of heterogeneous or recyclable catalysts is another cornerstone of green chemistry. The development of catalysts supported on materials like chitosan (B1678972) allows for easier separation from the reaction mixture and potential reuse, reducing waste and cost. beilstein-journals.org

Furthermore, optimizing atom economy—the efficiency of a reaction in converting reactants to the final product—is crucial. Syntheses that proceed with high yields and minimal byproducts, such as the catalyzed bromination achieving over 90% yield, align with this principle. google.comwjpmr.com The use of renewable feedstocks, such as derivatives from lignin, to produce benzoic acids is also an emerging area of green chemistry that could provide sustainable routes to these types_of compounds in the future. rsc.org

Process Development and Industrial Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing product yield and purity on an industrial scale. For the synthesis of 2-bromo-5-methoxybenzoic acid, a patent details several reaction schemes where variables are adjusted to achieve optimal outcomes. google.com These examples demonstrate that by carefully selecting the solvent (e.g., dichloromethane), the brominating agent (e.g., N-bromosuccinimide or dibromohydantoin), and the catalytic system (e.g., potassium bromate (B103136) and red phosphorus), yields can be consistently pushed above 92% with purities exceeding 99%. google.com

Process development for a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights key optimization strategies for scale-up. thieme-connect.com These include:

Temperature Control: Maintaining a specific temperature range (e.g., below 10°C during reagent addition) is critical to minimize the formation of impurities, such as di-brominated byproducts. chemicalbook.comthieme-connect.com

Solvent Selection and Exchange: The choice of solvent affects reaction rates and solubility. Solvent exchange after a reaction step can facilitate purification and preparation for the next stage. thieme-connect.com

Reagent Stoichiometry and Addition: Precise control over the amounts of reagents and their rate of addition can significantly impact the reaction's selectivity and final yield. chemicalbook.com

Intermediate Isolation and Purification: In some cases, converting an intermediate into a stable salt can improve its stability and handling properties, leading to a higher yield in subsequent steps. This also serves as an effective method for purification. thieme-connect.com

The data below, derived from a patent on the synthesis of 2-bromo-5-methoxybenzoic acid, illustrates how different combinations of reagents and catalysts are optimized to achieve high yield and purity. google.com

Table 2: Optimization of Reaction Conditions for 2-Bromo-5-methoxybenzoic Acid

| Solvent | Brominating Agent | Catalyst System | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Dichloromethane | N-Bromosuccinimide | Potassium Bromide, Red Phosphorus | 93.4% | 99.1% | google.com |

| Chloroform | N-Bromosuccinimide | Potassium Bromate, Red Phosphorus | 92.7% | 99.2% | google.com |

| Dichloromethane | Dibromohydantoin | Potassium Bromate, Red Phosphorus | 93.6% | 99.4% | google.com |

| Chloroform | Dibromohydantoin | Potassium Bromide, Red Phosphorus | 92.8% | 99.5% | google.com |

Streamlining Synthetic Routes for Process Efficiency and Economic Viability

The industrial-scale production of specialized chemical compounds such as this compound necessitates the development of synthetic routes that are not only high-yielding but also economically and environmentally sustainable. While specific process-optimized synthesis for this compound is not extensively detailed in publicly available literature, a robust understanding of efficient methodologies can be extrapolated from the synthesis of structurally similar isomers and analogues. The primary goals in streamlining these synthetic pathways are to maximize product throughput, ensure high purity, minimize costs associated with raw materials and energy, and reduce the generation of hazardous waste.

Research into the synthesis of related brominated benzoic acids highlights a consistent focus on improving upon traditional bromination techniques. Older methods, often characterized by harsh reaction conditions, the use of excess reagents, and the formation of multiple isomers, typically result in lower yields and require extensive purification, thereby increasing production costs. For instance, early syntheses of similar compounds using elemental bromine in acetic acid could result in yields as low as 72% with significant byproduct formation, necessitating multiple refining steps.

Key Strategies for Process Efficiency and Economic Viability:

Starting Material Selection: The choice of the initial substrate is paramount. An economically viable process begins with readily available and cost-effective starting materials. For the synthesis of this compound, a logical precursor would be 3-methoxy-4-methylbenzoic acid. The cost and availability of this precursor directly impact the final product's cost.

Choice of Brominating Agent: While elemental bromine is a potent brominating agent, its use can lead to over-bromination and the formation of multiple isomers, complicating purification. Alternative reagents like N-bromosuccinimide (NBS) or dibromohydantoin, often used in conjunction with a catalyst, can offer greater selectivity and milder reaction conditions. google.com The choice between these reagents often involves a trade-off between cost, selectivity, and ease of handling.

Catalysis: The use of catalysts is a cornerstone of modern chemical synthesis for improving efficiency. In the context of bromination, catalysts can direct the bromine to the desired position on the aromatic ring (regioselectivity), increase the reaction rate, and allow for milder conditions. For example, the combination of a brominating agent with a catalyst system involving red phosphorus and a bromide salt in the presence of a strong acid like sulfuric acid has been shown to significantly improve yields and purity in the synthesis of 2-bromo-5-methoxybenzoic acid. google.com

Solvent and Reaction Conditions: The selection of an appropriate solvent is crucial. An ideal solvent should dissolve the reactants, be inert to the reaction conditions, facilitate heat transfer, and be easily recoverable to minimize environmental impact and cost. Halogenated solvents like dichloromethane or chloroform have been effectively used. google.com Optimization of reaction temperature and time is also critical; these parameters are fine-tuned to maximize the conversion of the starting material to the desired product while minimizing the formation of impurities.

Work-up and Purification: A streamlined process includes a simple and efficient work-up and purification procedure. Methods that allow for direct crystallization of the product from the reaction mixture are highly desirable as they reduce the need for more complex and costly purification techniques like column chromatography. The use of anti-solvents or cooling crystallization are common strategies.

Comparative Analysis of Synthetic Routes for Related Compounds:

To illustrate the principles of process optimization, the following table summarizes and compares different synthetic approaches for the closely related compound, 2-bromo-5-methoxybenzoic acid. These examples demonstrate a clear progression towards higher yields and purity.

Table 1: Comparison of Synthetic Methods for 2-bromo-5-methoxybenzoic acid

| Starting Material | Brominating Agent/System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| m-Anisic acid | Bromine/Water | Acetic Acid | 79 | Not specified | chemicalbook.com |

| m-Methoxybenzoic acid | N-bromosuccinimide/Red P/Potassium bromate | Chloroform | 92.7 | 99.2 | google.com |

| m-Methoxybenzoic acid | N-bromosuccinimide/Red P/Potassium bromide | Dichloromethane | 93.4 | 99.1 | google.com |

| m-Methoxybenzoic acid | Dibromohydantoin/Red P/Potassium bromate | Dichloromethane | 93.6 | 99.4 | google.com |

The data clearly indicates that moving from a simple bromine/acetic acid system to a more sophisticated catalytic system using N-bromosuccinimide or dibromohydantoin in a halogenated solvent can lead to a significant increase in both yield and purity. google.com

Proposed Efficient Synthesis of this compound:

Based on the synthesis of the isomer 5-bromo-2-methoxy-4-methylbenzoic acid, an efficient route to the target compound can be proposed. chemicalbook.com This would likely involve the bromination of methyl 3-methoxy-4-methylbenzoate.

A potential streamlined process would involve:

Esterification: Conversion of 3-methoxy-4-methylbenzoic acid to its methyl ester to protect the carboxylic acid functionality and potentially improve the selectivity of the subsequent bromination step.

Regioselective Bromination: Bromination of the methyl ester using a system known for high regioselectivity, such as N-bromosuccinimide in the presence of a suitable catalyst and solvent system, at an optimized temperature to favor bromination at the C-2 position.

Hydrolysis: Saponification of the resulting methyl 2-bromo-5-methoxy-4-methylbenzoate using a base like sodium hydroxide, followed by acidification to yield the final product, this compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Methoxy 4 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several fundamental reactions, including esterification, amide formation, and salt formation.

Esterification Reactions with Diverse Alcohol Substrates

Esterification of 2-Bromo-5-methoxy-4-methylbenzoic acid can be achieved through various methods, most commonly via acid-catalyzed esterification (Fischer esterification) or by conversion to a more reactive acyl derivative. In a typical acid-catalyzed process, the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Research on substituted benzoic acids has demonstrated successful esterification with a range of alcohols, from simple alkanols to more complex structures. For instance, studies have shown that substituted benzoic acids, including those with electron-donating and electron-withdrawing groups, can be effectively esterified with both methanol (B129727) and benzyl (B1604629) alcohol using a solid acid catalyst like modified montmorillonite (B579905) K10, often under solvent-free conditions. ijstr.org A general procedure for the esterification of a structurally similar compound, 2-bromo-4-methyl-benzoic acid, involves refluxing with methanol in the presence of concentrated sulfuric acid, resulting in high yields of the corresponding methyl ester. This method is broadly applicable to this compound and other alcohol substrates.

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester and regenerate the acid catalyst.

Table 1: Representative Esterification of Bromo-substituted Benzoic Acids This table presents a generalized representation of esterification reactions based on findings for structurally similar compounds.

| Alcohol Substrate | Catalyst | Reaction Conditions | Product | Reference |

| Methanol | Concentrated H₂SO₄ | Reflux | Methyl 2-bromo-5-methoxy-4-methylbenzoate | |

| Benzyl Alcohol | Modified Montmorillonite K10 | Solvent-free, Reflux | Benzyl 2-bromo-5-methoxy-4-methylbenzoate | ijstr.org |

| Ethanol | Phosphoric Acid Modified Montmorillonite K-10 | Solvent-free, Reflux | Ethyl 2-bromo-5-methoxy-4-methylbenzoate | ijstr.org |

Amide Formation via Carboxylic Acid Activation

The synthesis of amides from this compound typically requires the activation of the carboxylic acid to form a more reactive intermediate, which can then readily react with an amine. A common method for this activation is the conversion of the carboxylic acid into an acyl chloride. This is often accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

For example, a procedure for a similar compound, 5-bromo-2-methoxy-4-methylbenzoic acid, involves heating it to reflux with thionyl chloride in a solvent such as benzene (B151609). chemicalbook.com The resulting acyl chloride is a highly reactive intermediate that is not typically isolated. It is then reacted directly with an amine, such as a concentrated ammonium (B1175870) hydroxide (B78521) solution, to form the primary amide. chemicalbook.com

Beyond acyl chlorides, a variety of other coupling agents can be employed to facilitate amide bond formation directly from the carboxylic acid, avoiding the need for an intermediate acyl halide. These reagents are widely used in peptide synthesis and other applications requiring mild reaction conditions. Examples of such activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), CDI (Carbonyldiimidazole), DCC (Dicyclohexylcarbodiimide), and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). google.com These reagents react with the carboxylic acid to form a highly reactive activated ester or similar species in situ, which is then susceptible to nucleophilic attack by an amine to yield the desired amide.

Salt Formation and Subsequent Reactivity Studies

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. This is a standard acid-base reaction. For instance, treatment with an alkali metal hydroxide, such as sodium hydroxide (NaOH), will deprotonate the carboxylic acid to form the corresponding sodium 2-bromo-5-methoxy-4-methylbenzoate salt.

This salt formation is often a key step in both purification and reaction workups. A documented synthesis of 5-bromo-2-methoxy-4-methylbenzoic acid involves the hydrolysis of its methyl ester using sodium hydroxide in an ethanol/water mixture under reflux. chemicalbook.com During this process, the sodium salt of the carboxylic acid precipitates from the solution upon removal of the ethanol. chemicalbook.com

The subsequent reactivity of this salt is demonstrated by its acidification. Treatment of the aqueous solution of the sodium carboxylate salt with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate anion, regenerating the neutral carboxylic acid, which often precipitates out of the aqueous solution due to its lower solubility. chemicalbook.com This process is a common final step in the synthesis of the title compound.

Transformations at the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional handle that allows for a variety of synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The mechanism proceeds in two steps: addition of the nucleophile to the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. libretexts.orgyoutube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound (or its ester derivatives) serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The ester form of the acid is often used in these reactions to avoid potential complications with the acidic proton of the carboxylic acid group.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (typically a boronic acid or boronate ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. The methyl ester of this compound could be coupled with various arylboronic acids to generate a diverse range of substituted biaryl compounds.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org This reaction provides a means to introduce vinyl groups onto the aromatic ring. For example, the methyl ester of this compound could react with alkenes like styrene (B11656) or acrylates to yield the corresponding vinylated aromatic products.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org This reaction would allow for the introduction of an alkynyl substituent at the bromine position of the this compound scaffold, leading to the formation of arylalkynes. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl. libretexts.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Bromo-Aryl Substrates This table summarizes typical conditions for Suzuki, Heck, and Sonogashira reactions based on findings for structurally related aryl bromides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene (B28343), Dioxane, or DMF/H₂O | Biaryl | nih.govnih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, or NaOAc | DMF, NMP, or Acetonitrile (B52724) | Substituted Alkene | organic-chemistry.orgnih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Arylalkyne | wikipedia.orglibretexts.orgnih.govorganic-chemistry.org |

Reductive Debromination Strategies and Their Scope

The carbon-bromine bond in this compound is a key site for synthetic modification, with reductive debromination being a common transformation. This process replaces the bromine atom with a hydrogen atom, yielding 5-methoxy-4-methylbenzoic acid. Various methods exist for the dehalogenation of aryl bromides, with catalytic hydrogenation being a prominent strategy. sci-hub.se

Catalytic hydrogenation under neutral conditions is an effective method for removing bromo substituents from aromatic rings. thieme-connect.comresearchgate.net Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. sci-hub.seorganic-chemistry.org Typically, the reaction is carried out in a solvent like methanol at room temperature, with hydrogen gas as the reductant. sci-hub.se A base, such as sodium bicarbonate, is often added to neutralize the hydrogen bromide that is formed as a byproduct. sci-hub.se A key advantage of this method is its selectivity; aryl bromides can be reduced in the presence of other functional groups, including carboxylic acids, nitro groups, and cyano groups. thieme-connect.comresearchgate.netorganic-chemistry.org Generally, the reduction of aryl bromides is faster and requires less catalyst than the reduction of aryl chlorides. sci-hub.sethieme-connect.com

Modern photochemical methods also provide a mild and efficient route for the hydrodebromination of aryl bromides. acs.org Visible-light photoredox catalysis, for instance, can achieve this transformation using a photocatalyst like Ru(bpy)₃Cl₂ in the presence of a hydrogen atom donor. acs.orgorganic-chemistry.org These reactions often exhibit high functional-group tolerance. organic-chemistry.org The mechanism for the reduction of aryl bromides typically involves the formation of a radical anion, which then undergoes a rate-determining fragmentation to cleave the carbon-bromine bond. acs.org

Table 1: Selected Methods for Reductive Debromination of Aryl Bromides

| Method | Reagents & Conditions | General Scope & Remarks | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C, NaHCO₃, Methanol, RT | Effective and selective for aryl bromides. Tolerates various functional groups including -COOH. Bromides are reduced faster than chlorides. | organic-chemistry.org, sci-hub.se |

| Transfer Hydrogenation | Formate salts (e.g., HCOONa), Pd/C | Provides good yields of dehalogenated products; avoids the use of hydrogen gas. | sci-hub.se |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, iPr₂NEt, Hantzsch ester or HCO₂H, visible light | Operationally simple, tin-free system with excellent functional-group tolerance. | acs.org, organic-chemistry.org |

| Metal-Free Radical Reduction | 2-propanol (reductant/solvent), Cs₂CO₃ (base), di-tert-butyl peroxide (initiator) | Reduces aryl bromides and iodides via a Single Electron Transfer (SET) mechanism with high functional-group tolerance. | organic-chemistry.org |

Reactivity of the Methoxy (B1213986) and Methyl Groups

The methoxy and methyl substituents on the aromatic ring also serve as handles for further functionalization, allowing for structural modifications of the core molecule.

The cleavage of the aryl methyl ether (methoxy group) to the corresponding phenol (B47542) is a fundamental transformation. Boron tribromide (BBr₃) is a highly effective and widely used Lewis acid for this purpose, known for its ability to perform the reaction under mild conditions, often at room temperature or below. rsc.orgchemicalforums.com The reaction is typically conducted in an anhydrous solvent like dichloromethane (B109758). rsc.org The high reactivity of BBr₃ stems from its Lewis acidic boron center, which complexes with the Lewis basic ether oxygen. researchgate.net This complexation increases the electrophilicity of the methyl group, facilitating a nucleophilic attack by a bromide ion to cleave the C–O bond. researchgate.netcore.ac.uk

While reactions are often run with a stoichiometric excess of BBr₃, theoretical studies using density functional theory (DFT) have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether like anisole. rsc.orgresearchgate.net These calculations have helped to elucidate the reaction mechanism, suggesting a pathway that avoids the formation of free bromide in solution, which was once thought to be a thermodynamically unfavorable step. core.ac.uk

Table 2: Reagents for Methoxy Ether Cleavage

| Reagent | Typical Conditions | Mechanism/Remarks | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Anhydrous CH₂Cl₂, -78 °C to RT | Highly effective Lewis acid. Forms an ether adduct, followed by nucleophilic attack of bromide on the methyl group. Tolerates many other functional groups. | core.ac.uk, rsc.org |

| Hydrobromic Acid (HBr) | Refluxing 48% HBr, often with acetic acid | A strong Brønsted acid protonates the ether oxygen, followed by Sₙ2 attack by bromide. Harsher conditions than BBr₃. | chemicalforums.com |

| BBr₃·S(CH₃)₂ | Organic solvent | A more manageable complex of BBr₃ that can be used as an alternative to the neat reagent. | rsc.org |

The aromatic methyl group can undergo functionalization at the benzylic position, most commonly through free-radical halogenation. orgoreview.com The benzylic C-H bond is relatively weak because its homolytic cleavage leads to a resonance-stabilized benzyl radical. orgoreview.com This reactivity allows for the selective introduction of a halogen, which can then be used in subsequent nucleophilic substitution or elimination reactions.

A standard reagent for side-chain bromination is N-bromosuccinimide (NBS), used in the presence of a radical initiator such as peroxide or under photochemical conditions (light). orgoreview.com This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism. orgoreview.com Alternatively, direct bromination can be achieved with bromine (Br₂) in the presence of heat or light. orgoreview.com It is crucial to use radical conditions; in the presence of a Lewis acid, electrophilic aromatic substitution on the ring would occur instead. orgoreview.com

The resulting benzyl bromide is a versatile intermediate. It can also be oxidized to the corresponding benzoic acid using various oxidizing agents. organic-chemistry.org

Table 3: Reagents for Side-Chain Functionalization of Aromatic Methyl Groups

| Transformation | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), peroxide or light, CCl₄ | Aryl-CH₂Br | orgoreview.com |

| Benzylic Bromination | Br₂, heat or light | Aryl-CH₂Br | orgoreview.com |

| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇, H₂SO₄, heat | Aryl-COOH | khanacademy.org |

| Aerobic Oxidation | Co(OAc)₂, NaBr, Acetic Acid, O₂ | Aryl-COOH | organic-chemistry.org |

Investigations into Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of these transformations is essential for optimizing reaction conditions and predicting outcomes. While specific studies on this compound are not widely published, valuable insights can be drawn from research on analogous structures.

Kinetic studies on related systems provide a framework for understanding the reactivity of this compound.

Reductive Debromination: For the catalytic hydrogenation of haloaromatics, the reaction rate is dependent on the identity of the halogen. Bromides are generally reduced more rapidly than chlorides under the same conditions. sci-hub.se In photoredox-catalyzed reductions, the process for aryl bromides involves the formation of a radical anion, and the subsequent fragmentation of this intermediate is the rate-determining step. acs.org

Reductive Debromination: In photoredox catalysis, the proposed mechanism begins with the photoexcitation of the catalyst. The excited catalyst reduces the aryl bromide to form a radical anion. This radical anion then fragments, cleaving the C-Br bond to produce an aryl radical and a bromide ion. The aryl radical subsequently abstracts a hydrogen atom from a donor in the reaction mixture to yield the final debrominated product. acs.org

Cleavage of Methoxy Ether: The mechanism of BBr₃-mediated demethylation has been refined by theoretical studies. core.ac.uk Instead of a simple Sₙ2 reaction involving free bromide, a more intricate pathway is proposed. After the initial formation of a Lewis acid-base adduct between the methoxy group and BBr₃, a second ether molecule can coordinate to the boron center. core.ac.ukresearchgate.net Within this bimolecular complex, a bromide ion is transferred from the boron to the methyl group of an adjacent complexed ether molecule in a concerted fashion. core.ac.uk This proposed mechanism, supported by DFT calculations, explains how the reaction can proceed without generating thermodynamically unfavorable free bromide ions. core.ac.uk These calculations also support the experimental observation that substoichiometric amounts of BBr₃ can effectively demethylate ethers. researchgate.net

Side-Chain Functionalization: The side-chain bromination with NBS follows a well-established free-radical chain mechanism. orgoreview.com

Initiation: A radical initiator (like peroxide) or light causes the homolytic cleavage of a weak bond to produce initial radicals. These radicals react with NBS to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming HBr and a resonance-stabilized benzyl radical. This benzyl radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to produce the benzyl bromide product and another bromine radical, which continues the chain.

Termination: The reaction concludes when two radical species combine. orgoreview.com

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Methoxy 4 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data for the NMR spectroscopic analysis of 2-Bromo-5-methoxy-4-methylbenzoic acid could be located. This includes:

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and aliphatic protons of this compound are not available in published literature.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Published ¹³C NMR data, which would provide chemical shifts for the carbon atoms in the benzene (B151609) ring, the carboxyl group, the methoxy (B1213986) group, and the methyl group, is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

There are no available 2D NMR spectra (COSY, HMQC, HMBC) that would definitively establish the connectivity between protons and carbons in the molecule.

Mass Spectrometry (MS)

Detailed mass spectrometry analysis of this compound is not present in the accessible scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the molecular formula is known to be C₉H₉BrO₃, with a theoretical monoisotopic mass of 243.9735 g/mol , no experimental HRMS data has been published to confirm this exact mass.

Fragmentation Pattern Analysis for Structural Confirmation

There is no published information on the electron ionization (EI) or other mass spectrometry fragmentation patterns for this compound. Such data would be crucial for confirming the arrangement of the bromine, methoxy, and methyl substituents on the benzoic acid core.

Vibrational Spectroscopy

Specific FT-IR spectral data for this compound, including tables of vibrational frequencies and their assignments, are not available in the searched scientific literature. This analysis would typically identify characteristic stretching and bending vibrations of the carboxylic acid, methoxy, methyl, and bromo-substituted aromatic functionalities.

Electronic Spectroscopy

Specific UV-Vis absorption maxima (λmax) and analysis of the electronic transitions for this compound are not documented in the accessible literature. This technique would provide insights into the π-electron system of the substituted benzene ring and the influence of the various substituents on its electronic structure.

X-ray Crystallography and Solid-State Analysis

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would be required to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

A definitive crystal structure of this compound has not been reported in major crystallographic databases. However, insights into its potential solid-state arrangement can be drawn from the analysis of structurally similar compounds. For instance, studies on other substituted benzoic acids reveal common motifs in crystal packing driven by strong intermolecular hydrogen bonds.

It is highly probable that this compound molecules would form dimers in the solid state through hydrogen bonding between their carboxylic acid groups. This is a very common and stable arrangement for carboxylic acids. These dimers would likely be the primary building blocks of the crystal lattice.

Further stabilization of the crystal structure would be expected to arise from a combination of weaker intermolecular forces. These could include:

Halogen Bonding: The bromine atom, with its electrophilic region (σ-hole), could participate in halogen bonding with nucleophilic atoms on adjacent molecules, such as the oxygen atoms of the methoxy or carbonyl groups.

The interplay of these various interactions would dictate the final three-dimensional arrangement of the molecules in the crystal.

Polymorphism and Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the solid-state characterization of organic molecules. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability.

Currently, there are no published studies on the polymorphism of this compound. The existence of different crystalline forms would depend on factors such as the solvent used for crystallization, the rate of cooling, and the temperature. A thorough polymorphic screen would be necessary to identify and characterize any potential polymorphs of this compound. Such a study would typically involve recrystallization from a variety of solvents under different conditions and analysis of the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Other Advanced Analytical Techniques

Chromatography coupled with mass spectrometry is a powerful tool for the assessment of purity and the detection of trace impurities in chemical compounds. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to the analysis of this compound.

LC-MS Analysis:

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids. nih.govresearchgate.netosti.govnih.govacs.org A typical LC-MS method for this compound would involve:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) would be used to separate the target compound from any impurities. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

Mass Spectrometric Detection: An electrospray ionization (ESI) source would be used to ionize the molecule, typically in negative ion mode to form the [M-H]⁻ ion. The mass-to-charge ratio (m/z) of this ion would be monitored to quantify the compound and identify any impurities with different molecular weights.

GC-MS Analysis:

For GC-MS analysis, derivatization of the carboxylic acid group is generally required to increase its volatility and thermal stability. researchgate.netjournalijar.comnih.govresearchgate.net A common derivatization agent is a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting trimethylsilyl (B98337) ester is more amenable to GC analysis.

The GC-MS method would involve:

Derivatization: Reaction of the sample with a silylating agent.

Gas Chromatographic Separation: Separation of the derivatized compound and impurities on a capillary column (e.g., DB-5ms).

Mass Spectrometric Detection: Electron ionization (EI) would be used to fragment the molecules, and the resulting mass spectrum, with its characteristic fragmentation pattern, would be used for identification and quantification.

The following table outlines a hypothetical set of parameters for LC-MS and GC-MS analysis of this compound:

| Parameter | LC-MS | GC-MS (after derivatization) |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Gradient of water (with 0.1% formic acid) and acetonitrile | Helium |

| Ionization Source | Electrospray Ionization (ESI), negative mode | Electron Ionization (EI) |

| Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Quadrupole or Ion Trap |

| Monitored Ion (m/z) | [M-H]⁻ | Molecular ion and characteristic fragment ions of the silyl (B83357) ester |

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and thus verify its empirical formula. For this compound (C₉H₉BrO₃), elemental analysis would measure the weight percentages of carbon (C), hydrogen (H), and bromine (Br). nih.govhuji.ac.il

The analysis is typically performed using a combustion method. The sample is burned in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O, and HBr) are separated and quantified. The percentages of each element are then calculated.

The theoretical elemental composition of this compound is presented in the table below. Experimental values for a pure sample should be in close agreement with these theoretical values (typically within ±0.4%).

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 44.11 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.70 |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.60 |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.59 |

| Total | 245.072 | 100.00 |

Despite a comprehensive search for theoretical and computational chemistry investigations into this compound, no specific studies detailing the quantum chemical calculations, such as Density Functional Theory (DFT), or spectroscopic property simulations for this particular compound were found in the available scientific literature and databases.

The search included targeted queries for geometry optimization, electronic structure analysis (including Frontier Molecular Orbitals and Molecular Electrostatic Potential mapping), and simulations of NMR, IR, and Raman spectra. The results primarily yielded patents mentioning the compound as a chemical intermediate and listings from chemical suppliers.

Therefore, the detailed, research-based article focusing solely on the theoretical and computational chemistry of this compound, as outlined in the user's request, cannot be generated due to the absence of published research on these specific properties of this molecule.

Theoretical and Computational Chemistry Investigations of 2 Bromo 5 Methoxy 4 Methylbenzoic Acid

Spectroscopic Property Simulations

Simulation of UV-Vis Absorption Spectra (e.g., Time-Dependent DFT - TD-DFT)

The simulation of UV-Vis absorption spectra provides valuable insights into the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for calculating the excited state properties of molecules, including their electronic absorption spectra. acs.org

The process of simulating the UV-Vis spectrum for a compound like 2-bromo-5-methoxy-4-methylbenzoic acid would involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground electronic state. This is typically achieved using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Excited State Calculations: Following the ground state optimization, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, as well as the oscillator strengths for these transitions. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition.

Spectral Broadening: The calculated excitation energies and oscillator strengths, often represented as discrete lines, are then convoluted with a broadening function (e.g., a Gaussian or Lorentzian function) to generate a continuous spectrum that can be directly compared with experimental data.

For substituted benzoic acids, the absorption bands in the UV-Vis spectrum are typically attributed to π → π* and n → π* electronic transitions within the benzene (B151609) ring and the carboxylic acid group. The positions and intensities of these bands are influenced by the nature and position of the substituents. In the case of this compound, the bromo, methoxy (B1213986), and methyl groups would be expected to cause shifts in the absorption maxima compared to unsubstituted benzoic acid.

A study on various 4-(benzylamino)benzoic acid derivatives utilized TD-DFT calculations with the CAM-B3LYP functional to support experimental UV-Vis spectra, demonstrating the utility of this method for similar molecular structures. acs.org For these related compounds, the calculated maximum absorption wavelengths (λmax) were found to be in good agreement with the experimental values. acs.org

Table 1: Illustrative TD-DFT Data for Related Benzoic Acid Derivatives (Note: This data is for different compounds and serves to illustrate the typical output of TD-DFT calculations.)

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 4-((4-Chlorobenzyl)amino)benzoic Acid | 304 | > 0.1 | HOMO → LUMO |

| 4-((3-Nitrobenzyl)amino)benzoic Acid | 300 | > 0.1 | HOMO → LUMO |

| 4-((4-Hydroxy-3-methoxybenzyl)amino)benzoic Acid | 305 | > 0.1 | HOMO → LUMO |

This table is interactive. You can sort and filter the data.

Thermochemical and Energetic Analysis

Enthalpies, Entropies, and Free Energies of Formation

Thermochemical properties such as the enthalpy (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) are fundamental for understanding the stability and reactivity of a compound. These values can be calculated for this compound using high-level quantum chemical methods, such as G4 theory.

The calculation of these properties typically involves:

Optimization and Frequency Analysis: A full geometry optimization of the molecule is performed, followed by a vibrational frequency calculation at the same level of theory.

Zero-Point Energy and Thermal Corrections: The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy at a given temperature (usually 298.15 K).

Atomization or Isodesmic Reactions: The enthalpy of formation is often calculated using an atomization scheme, where the total electronic energy of the molecule is compared to the sum of the experimental energies of its constituent atoms. Alternatively, isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, can be used to improve the accuracy of the calculated enthalpy of formation by canceling out systematic errors in the computational method.

While specific data for this compound is not available, studies on other substituted benzoic acids have shown good agreement between computationally derived thermochemical data and experimental values. researchgate.net For example, the gas-phase enthalpies of formation for various methyl- and methoxybenzoic acids have been determined and validated through a combination of experimental techniques and quantum-chemical calculations. researchgate.net

Table 2: Illustrative Standard Gas-Phase Enthalpies of Formation (ΔHf°gas) for Related Compounds at 298.15 K (Note: This data is for different compounds and illustrates the expected range of values.)

| Compound | ΔHf°gas (kJ/mol) |

| Benzoic Acid | -298.5 ± 1.0 |

| 2-Methylbenzoic Acid | -340.2 ± 1.4 |

| 3-Methylbenzoic Acid | -346.5 ± 1.3 |

| 4-Methylbenzoic Acid | -345.8 ± 1.3 |

| 2-Methoxybenzoic Acid | -447.1 ± 1.8 |

| 3-Methoxybenzoic Acid | -460.0 ± 1.8 |

| 4-Methoxybenzoic Acid | -466.8 ± 1.8 |

This table is interactive. You can sort and filter the data.

Reaction Energetics and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, this could involve studying reactions such as its synthesis, decomposition, or its participation in further chemical transformations.

The process for studying reaction energetics typically involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures on the potential energy surface.

Transition State Searching: The geometry of the transition state, which is a first-order saddle point on the potential energy surface connecting reactants and products, is located using various search algorithms.

Frequency Analysis: Vibrational frequency calculations are performed on all stationary points. A minimum energy structure will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state indeed connects the desired reactants and products.

Calculating Activation Energies and Reaction Enthalpies: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. The enthalpy of reaction (ΔHr) is the difference in enthalpy between the products and the reactants.

Molecular Dynamics and Conformational Studies

Conformational Landscape Exploration and Relative Stability of Conformers

Molecules with rotatable bonds, such as the carboxylic acid and methoxy groups in this compound, can exist in multiple conformations. A thorough understanding of the conformational landscape is crucial as the relative populations of different conformers can influence the molecule's physical, chemical, and biological properties.

Computational methods can be used to explore the potential energy surface of the molecule and identify its stable conformers. This is typically done by systematically rotating the dihedral angles of the rotatable bonds and performing a geometry optimization at each step. The relative energies of the resulting conformers are then calculated to determine their relative stability.

For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene ring. Studies on ortho-substituted benzoic acids have shown that interactions between the carboxylic group and the ortho substituent can significantly influence the conformational preferences. researchgate.net In the case of this compound, the presence of the bromine atom at the ortho position would likely lead to distinct conformational preferences compared to unsubstituted benzoic acid.

Molecular dynamics (MD) simulations can also be employed to study the conformational dynamics of the molecule over time, providing insights into the flexibility of the molecule and the transitions between different conformational states.

Advanced Theoretical Modeling Parameters and Solvation Effects

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in solution. Computational models can account for the effects of a solvent in several ways, with the Polarizable Continuum Model (PCM) being a popular and effective approach.

In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. The electrostatic interactions between the solute and the solvent are then calculated, allowing for the determination of molecular properties in solution.

Solvation effects can have a profound impact on:

UV-Vis Spectra: The absorption maxima can shift (either to shorter or longer wavelengths) in the presence of a solvent. TD-DFT calculations incorporating a PCM can predict these solvatochromic shifts. acs.org

Thermochemical Properties: The enthalpy and free energy of formation can be different in solution compared to the gas phase due to the enthalpy and free energy of solvation.

Reaction Energetics: The presence of a solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the activation energies and reaction enthalpies.

Conformational Equilibria: The relative stabilities of different conformers can be altered in a solvent, as some conformers may be more stabilized by the solvent than others.

By incorporating these advanced modeling parameters, a more accurate and realistic theoretical description of this compound in various environments can be achieved.

Basis Set Selection and Functional Evaluation in DFT Calculations

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set and the exchange-correlation functional. For molecules such as this compound, which contains a halogen atom (bromine) and atoms with lone pairs (oxygen), the selection of a suitable basis set is crucial for an accurate description of the electronic structure.

Basis Set Selection:

Pople-style basis sets, such as the 6-311G series, are commonly employed for organic molecules. For enhanced accuracy, these are often augmented with polarization and diffuse functions. Polarization functions (e.g., d,p) allow for the description of non-spherical electron densities, which is important for accurately modeling bonding. Diffuse functions (e.g., ++ or aug-) are necessary for describing the behavior of electrons far from the nucleus, which is critical for anions and systems with weak interactions.

In a computational study on a similarly substituted benzoic acid, 4-Bromo-3-(methoxymethoxy) benzoic acid, the 6-311++G(d,p) basis set was utilized to achieve a high degree of precision in the calculations. researchgate.netsemanticscholar.orgbanglajol.info For halogenated aromatic compounds, basis sets from the def2 series, such as def2-SVP or def2-TZVP, are also a solid choice and are available for a wide range of elements.

Functional Evaluation:

The choice of the exchange-correlation functional is equally critical. Hybrid functionals, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often favored for their accuracy in predicting molecular properties. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that has demonstrated good performance for a vast array of organic molecules, including in studies of substituted benzoic acids. researchgate.netsemanticscholar.orgbanglajol.info

Another class of functionals, the meta-hybrid GGA functionals, such as the M06-2X, have shown excellent performance in describing non-covalent interactions, which can be important in studying potential dimerization or aggregation of benzoic acid derivatives. In a study on the speciation of substituted benzoic acids, the M06-2X functional was employed to accurately calculate association Gibbs energies. ucl.ac.uk

An illustrative comparison of the performance of different functionals and basis sets for calculating the ground state energy of a substituted benzoic acid is presented in the table below. The values are hypothetical but representative of typical computational results.

| Functional | Basis Set | Calculated Ground State Energy (Hartree) |

| B3LYP | 6-31G(d) | -1234.5678 |

| B3LYP | 6-311++G(d,p) | -1234.9876 |

| M06-2X | 6-311++G(d,p) | -1235.1234 |

| M06-2X | aug-cc-pVDZ | -1235.4321 |

Implementation of Solvation Models (e.g., IEF-PCM, SMD) and Their Impact on Calculated Properties

To model the behavior of this compound in a solution, which is crucial for understanding its chemical reactivity and spectroscopic properties, implicit solvation models are frequently employed. These models treat the solvent as a continuous medium with a specific dielectric constant, which reduces the computational cost compared to explicit solvent models.

Integral Equation Formalism Polarizable Continuum Model (IEF-PCM):